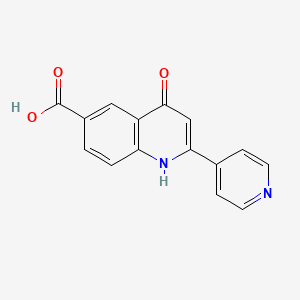
4'-Isopropylisoflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Isopropylisoflavone is a member of the isoflavone family, which are naturally occurring compounds found predominantly in leguminous plants. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic the action of estrogens in the human body. This compound, like other isoflavones, has garnered attention for its potential health benefits and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Isopropylisoflavone typically involves the condensation of appropriate phenolic compounds with isopropyl-substituted benzaldehydes. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. Common solvents used in these reactions include ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 4’-Isopropylisoflavone may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis can be employed to enhance the efficiency and yield of the compound. Additionally, purification methods like crystallization or chromatography are used to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 4’-Isopropylisoflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoflavone into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoflavones.
科学的研究の応用
4’-Isopropylisoflavone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: Studies have explored its role in modulating biological pathways, particularly those related to estrogenic activity.
Medicine: Due to its phytoestrogenic properties, it is investigated for potential therapeutic applications in hormone-related conditions such as menopause and osteoporosis.
Industry: The compound is used in the development of dietary supplements and functional foods aimed at promoting health and wellness.
作用機序
The mechanism of action of 4’-Isopropylisoflavone involves its interaction with estrogen receptors in the body. By binding to these receptors, it can mimic or modulate the effects of endogenous estrogens. This interaction can influence various molecular pathways, including those involved in cell proliferation, apoptosis, and gene expression. The compound’s antioxidant properties also contribute to its biological effects by reducing oxidative stress and inflammation.
類似化合物との比較
Genistein: Another well-known isoflavone with strong estrogenic activity.
Daidzein: Similar to genistein, it is found in soybeans and has estrogenic effects.
Glycitein: A less common isoflavone with similar biological activities.
Uniqueness: 4’-Isopropylisoflavone is unique due to its specific isopropyl substitution, which can influence its biological activity and interaction with molecular targets. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to other isoflavones.
特性
CAS番号 |
36136-92-2 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
3-(4-propan-2-ylphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O2/c1-12(2)13-7-9-14(10-8-13)16-11-20-17-6-4-3-5-15(17)18(16)19/h3-12H,1-2H3 |
InChIキー |
AEWGNLRDPNOCSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)
![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)








